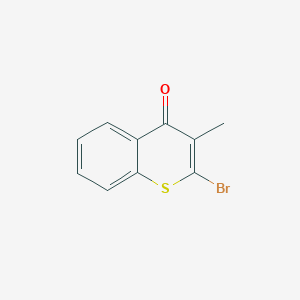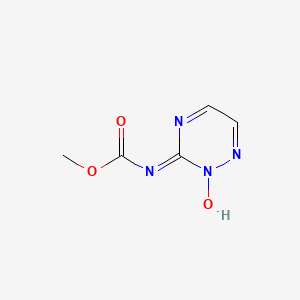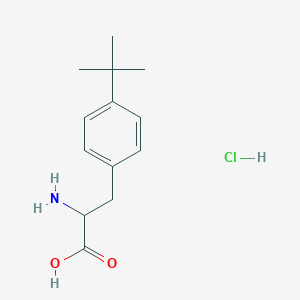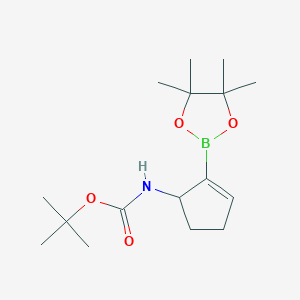
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a methoxy group at the 7th position of the acridine ring and a sulfonamide group attached to a methylbenzene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyacridine using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methoxyacridine with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反应分析
Types of Reactions
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acridine ring can be reduced under hydrogenation conditions to form dihydroacridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Hydroxyacridine or acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various sulfonamide derivatives with different substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or DNA intercalator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives.
属性
| 400768-91-4 | |
分子式 |
C21H18N2O3S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-(7-methoxyacridin-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c1-14-6-9-18(10-7-14)27(24,25)23-20-5-3-4-15-12-16-13-17(26-2)8-11-19(16)22-21(15)20/h3-13,23H,1-2H3 |
InChI 键 |
MPVSNYYCZHCGPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC4=C(C=CC(=C4)OC)N=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



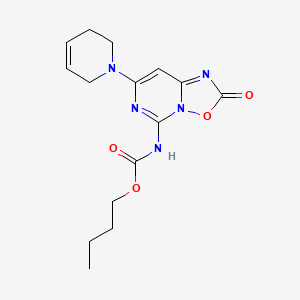
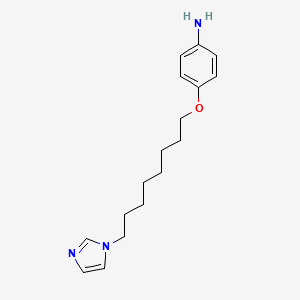
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/no-structure.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
